N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide
Description
N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a synthetic compound featuring a piperidine core substituted at the 1-position with an indole-2-carbonyl group and at the 4-position with a branched 3-methylbutanamide moiety. The 3-methylbutanamide side chain introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound’s structural uniqueness lies in the indole substitution at position 2, distinguishing it from analogs with indole-3-yl or alternative aromatic systems.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,12-13,15,21H,7-11H2,1-2H3,(H,20,23) |
InChI Key |
KVVIZLJPRBYRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Amide Coupling
Strategy : Sequential formation of the piperidine-indole carbamate intermediate, followed by amide bond formation with 3-methylbutanoyl chloride.
Mechanistic Insight :
-
Indole-2-carbonyl chloride formation involves chlorination of indole using thionyl chloride or oxalyl chloride, leveraging the electron-rich indole ring’s reactivity.
-
Piperidine carbamate formation occurs via nucleophilic attack by piperidine’s secondary amine on the electrophilic carbonyl carbon of the indole-2-carbonyl chloride.
-
Amide bond formation employs 3-methylbutanoyl chloride, activated by triethylamine (TEA) to neutralize HCl byproducts, ensuring efficient coupling.
Route 2: One-Pot Multi-Component Reaction
Strategy : Concurrent coupling of indole-2-carboxylic acid, piperidine, and 3-methylbutanamine using a carbodiimide reagent.
Advantages :
Route 3: Microwave-Assisted Synthesis
Strategy : Accelerated reaction kinetics under microwave irradiation to enhance yield and reduce reaction time.
Key Benefits :
-
Shorter reaction times (reduced from hours to minutes).
-
Improved reproducibility due to precise temperature control.
Critical Reaction Parameters
Solvent and Base Selection
Temperature Optimization
Challenges and Mitigation Strategies
Side Reactions
Purification
| Method | Application | Efficiency |
|---|---|---|
| Column chromatography | Isolation of piperidine-indole intermediates | High purity (≥95%). |
| Crystallization | Final amide purification | Cost-effective for large-scale production. |
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 3 | 3 | 3 |
| Yield | 65–70% | 55–60% | 70% |
| Cost | Moderate | High (EDC/HOBt) | Moderate |
| Time | 6–8 h | 12–14 h | 1–2 h |
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-methanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Fentanyl Analogs: 4-Methoxybutyrylfentanyl and p-Fluoro-butyrylfentanyl
Structures :
Key Differences :
- Aromatic Systems: Both fentanyl analogs feature a phenyl or substituted phenyl group (e.g., 4-methoxy or 4-fluoro) instead of the indole moiety in the target compound.
- Substituent Linkage : The phenylethyl group attached to the piperidine nitrogen in fentanyl analogs introduces flexibility, whereas the indole-2-carbonyl group in the target compound creates a rigid, planar structure.
- Amide Side Chain : The butanamide chain in fentanyl analogs is linear, whereas the target’s 3-methylbutanamide has branching, increasing steric hindrance and lipophilicity (predicted LogP ~3.5 vs. 3.21 in ).
Implications :
- Fentanyl analogs primarily target opioid receptors due to their phenyl-piperidine architecture. The target compound’s indole-2-carbonyl group may shift binding toward serotonin or sigma receptors, common targets for indole derivatives.
Indole-3-yl Derivatives
Examples :
Key Differences :
- Indole Substitution Position : These analogs feature indole substitution at position 3, altering electronic distribution and steric interactions compared to the target’s position 2 substitution.
- Linker Chemistry : The ethyl or methylene linkers in these compounds (e.g., –CH2– in ) increase conformational flexibility, whereas the target’s carbonyl linker enforces rigidity.
- Amide vs. target’s estimated PSA ~85 Ų).
Implications :
- Indole-3-yl derivatives often exhibit affinity for serotonin receptors (e.g., 5-HT2A). The target’s indole-2-ylcarbonyl group may favor interactions with kinases or sigma-1 receptors due to altered hydrogen-bonding geometry.
Piperidine-Amide Derivatives
Key Differences :
- Piperidine Substitution : The piperidine nitrogen in this compound is substituted with a 4-methylphenyl group, whereas the target compound uses an indole-2-carbonyl group.
- Amide Position : The amide group is attached to the phenyl ring in , whereas the target’s amide is directly linked to the piperidine.
- Physicochemical Properties : reports LogP = 3.21 and PSA = 32.34 Ų . The target’s indole and branched amide likely increase LogP (~3.8) and PSA (~85 Ų), affecting blood-brain barrier penetration.
Implications :
- The 4-methylphenyl group in may enhance metabolic stability but reduce target specificity compared to the indole system.
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide, with the CAS number 1282129-11-6, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N3O2, and it has a molecular weight of 327.4 g/mol. The compound's structure features an indole moiety linked to a piperidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1282129-11-6 |
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibitory effects on specific enzymes : This includes potential inhibition of kinases and other signaling pathways that are crucial in cancer progression.
- Modulation of neurotransmitter systems : The piperidine component suggests possible interactions with receptors involved in neurological processes.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound may exhibit anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
A study highlighted the efficacy of indole-based compounds against breast cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 μM after 24 hours of treatment. These findings suggest that the compound may share similar mechanisms leading to cytotoxicity in cancer cells.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Indole derivatives are known for their antibacterial properties, particularly against Gram-positive bacteria. In vitro assays have shown that such compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
Case Studies
-
Study on Indole Derivatives :
A comprehensive study evaluated various indole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the indole structure significantly enhanced antibacterial efficacy, suggesting that this compound could be developed as a lead compound in antibiotic research. -
Neuroprotective Effects :
Research investigating the neuroprotective effects of indole derivatives found that these compounds could reduce oxidative stress in neuronal cells. The mechanism involved the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the indole-piperidine core via coupling reactions (e.g., amide bond formation between 1H-indole-2-carboxylic acid and piperidin-4-amine using carbodiimide coupling agents like EDC/HCl).
- Step 2 : Functionalization of the piperidine nitrogen with 3-methylbutanamide using nucleophilic acyl substitution.
- Step 3 : Purification via column chromatography or recrystallization, followed by validation using HPLC (>95% purity) and mass spectrometry .
Key Considerations : Use of protecting groups (e.g., Boc for amines) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., indole NH at δ 10–12 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₂₅N₃O₂) .
Q. What preliminary biological assays are used to screen this compound?
- In vitro receptor binding assays : Test affinity for serotonin or cannabinoid receptors (common targets for indole-piperidine derivatives) .
- Cytotoxicity screening : Use of MTT assays in cancer cell lines (e.g., NCI-60 panel) .
- Enzyme inhibition studies : Evaluate interactions with kinases or cytochrome P450 isoforms .
Advanced Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation) .
- Structural Analysis : Compare crystal structures or molecular docking results to identify conformational changes affecting activity .
- Batch Consistency : Re-evaluate synthetic batches for purity (HPLC) and stereochemical integrity (chiral HPLC) .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Modify the 3-methylbutanamide group with polar substituents (e.g., hydroxyl or amine) .
- Bioavailability : Use prodrug strategies (e.g., esterification of the amide) or lipid-based formulations .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
| Modification Site | Impact on Activity | Example |
|---|---|---|
| Piperidine C-4 position | Increased receptor selectivity | Methyl substitution improves CB1 vs. CB2 selectivity |
| Indole C-2 carbonyl | Stabilizes binding via hydrogen bonding | Replacement with sulfonamide reduces affinity |
| 3-Methylbutanamide chain | Modulates lipophilicity and membrane permeability | Branched chains enhance CNS penetration |
Q. What computational methods predict target interactions for this compound?
- Molecular Dynamics (MD) Simulations : Model binding stability with serotonin receptors (e.g., 5-HT₂A) over 100-ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the indole-piperidine interface .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Q. How do researchers address off-target effects in functional assays?
- Selectivity Profiling : Screen against panels of 100+ kinases or GPCRs (e.g., Eurofins Cerep) .
- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the suspected receptor .
- Metabolomic Profiling : Use LC-MS to detect unintended metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
